Potassium hydrogen DL-aspartate

概要

説明

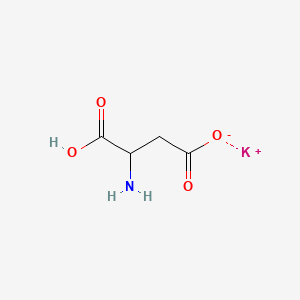

DL-アスパラギン酸水素カリウムは、分子式C₄H₆KNO₄の化学化合物です。これは、タンパク質生成アミノ酸L-アスパラギン酸と非タンパク質生成アミノ酸D-アスパラギン酸のラセミ混合物であるDL-アスパラギン酸のカリウム塩です。 この化合物は、さまざまな生物学的プロセスにおける役割と、特にそれに続く不整脈を伴うカリウムとマグネシウムの複合不足の治療における潜在的な治療応用で知られています .

準備方法

合成経路と反応条件: DL-アスパラギン酸水素カリウムは、DL-アスパラギン酸を水酸化カリウムまたは炭酸カリウムと反応させることで合成できます。反応は通常、DL-アスパラギン酸を水に溶解し、温度を70〜80℃に維持しながら水酸化カリウムまたは炭酸カリウムを加えることを伴います。反応混合物のpHは6.0〜7.5に調整されます。 反応が完了した後、溶液をろ過、濃縮、冷却して生成物を得ます .

工業生産方法: 工業環境では、DL-アスパラギン酸水素カリウムの生産は同様の原則に従いますが、より大規模に行われます。このプロセスには、大量の反応物と生成物を処理するための反応器とろ過システムの使用が含まれます。 反応条件は、最終生成物の高収率と純度を確保するために慎重に制御されます .

化学反応の分析

反応の種類: DL-アスパラギン酸水素カリウムは、以下を含むさまざまな化学反応を起こします。

酸化: 対応するオキソ酸を形成するために酸化することができます。

還元: アミノアルコールを形成するために還元することができます。

置換: アミノ基が他の官能基に置き換えられる置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 塩化アシルやハロアルカンなどの試薬は、塩基性または酸性条件下で使用されます。

主な生成物:

酸化: オキソ酸の形成。

還元: アミノアルコールの形成。

4. 科学研究の応用

DL-アスパラギン酸水素カリウムは、科学研究において幅広い用途があります。

科学的研究の応用

Cardiovascular Health

Potassium hydrogen DL-aspartate has been shown to have significant effects on myocardial function and electrophysiology. It is used in treating various cardiovascular conditions, including:

- Hypokalemia : A condition characterized by low potassium levels that can lead to arrhythmias. This compound helps restore potassium balance and improve heart function .

- Cardiac Arrhythmias : The compound is indicated for use in patients experiencing arrhythmias due to combined potassium-magnesium deficiencies .

Neurological Studies

Research indicates that this compound may influence neurotransmitter activity. It has been shown to inhibit cell damage and apoptosis in neuronal cells exposed to harmful agents like ouabain and hydrogen peroxide. This suggests potential applications in neuroprotection and treatment of neurodegenerative diseases .

Reproductive Health

DL-aspartic acid, a component of this compound, has been studied for its role in enhancing semen quality and overall reproductive health. In animal studies, administration of DL-aspartic acid improved sperm quality, indicating its potential as a supplement for male fertility .

Case Study 1: Neuroprotection

In a study involving SH-SY5Y neuronal cells, this compound was administered to assess its protective effects against oxidative stress induced by ouabain and hydrogen peroxide. Results showed that treatment with 25 mM this compound significantly increased cell survival rates compared to control groups, suggesting its efficacy in preventing oxidative damage in neuronal cells .

Case Study 2: Cardiovascular Applications

A clinical trial evaluated the effects of this compound on patients with arrhythmias due to hypokalemia. Patients receiving potassium supplementation showed marked improvements in heart rhythm stability, highlighting its therapeutic potential in managing cardiac conditions related to electrolyte imbalances .

作用機序

DL-アスパラギン酸水素カリウムは、さまざまな生化学経路に関与することによりその効果を発揮します。それは、速いシナプス興奮の神経伝達物質として作用し、細胞代謝における役割を果たします。この化合物は、酸化ストレスと細胞シグナル伝達経路を調節することにより、細胞損傷とアポトーシスを抑制します。 また、電解質バランスを維持し、心筋機能をサポートするのにも役立ちます .

類似の化合物:

L-アスパラギン酸カリウム: 構造は似ていますが、アスパラギン酸のL異性体のみが含まれています。

アスパラギン酸マグネシウム: カリウムの代わりにマグネシウムを含み、同様の治療目的で使用されます。

アスパラギン酸カルシウム: カルシウムを含み、栄養補助食品として使用されます。

独自性: DL-アスパラギン酸水素カリウムは、アスパラギン酸のL異性体とD異性体の両方のラセミ混合物であるためユニークであり、片方の異性体のみを含む対応物と比較して、より幅広い生物学的プロセスに関与することができます。 この二重の性質により、欠乏症の治療と細胞機能のサポートにおける有効性が向上します .

類似化合物との比較

Potassium L-aspartate: Similar in structure but contains only the L-isomer of aspartic acid.

Magnesium aspartate: Contains magnesium instead of potassium and is used for similar therapeutic purposes.

Calcium aspartate: Contains calcium and is used as a dietary supplement.

Uniqueness: Potassium hydrogen DL-aspartate is unique due to its racemic mixture of both L- and D-isomers of aspartic acid, which allows it to participate in a broader range of biological processes compared to its counterparts that contain only one isomer. This dual nature enhances its effectiveness in treating deficiencies and supporting cellular functions .

生物活性

Potassium hydrogen DL-aspartate (K-Asp) is a compound derived from aspartic acid, an amino acid that plays critical roles in various biological processes. This article delves into the biological activity of K-Asp, highlighting its mechanisms of action, effects on cellular functions, and potential therapeutic applications.

Overview of Aspartic Acid

Aspartic acid exists in two primary isoforms: L-aspartic acid (L-Asp) and D-aspartic acid (D-Asp). L-Asp is crucial for protein synthesis, neurotransmission, and energy metabolism, while D-Asp is implicated in brain development and hormonal regulation. Both forms contribute to various metabolic pathways, including the urea cycle and gluconeogenesis .

Transport Mechanisms

K-Asp's biological activity is largely mediated through its transport across cell membranes via excitatory amino acid transporters (EAATs). These transporters facilitate the uptake of aspartate and other dicarboxylic amino acids, which are essential for maintaining cellular homeostasis and neurotransmitter balance .

Cell Proliferation and Energy Metabolism

Research indicates that K-Asp influences cell proliferation by participating in the malate-aspartate shuttle (MAS), which is vital for ATP production. This shuttle helps maintain redox balance within cells, facilitating energy production through oxidative phosphorylation . Studies have shown that L-Asp can act as a limiting factor for cell growth due to its role in nucleotide synthesis and protein metabolism .

Cytotoxicity Studies

Recent studies have investigated the effects of K-Asp on neuroblastoma cells (SH-SY5Y). Findings suggest that K-Asp can inhibit cytotoxic effects induced by ouabain, a cardiac glycoside known to disrupt sodium-potassium ATPase activity. This inhibition indicates a potential neuroprotective role for K-Asp in cellular stress conditions .

Case Studies and Clinical Applications

- Neuroprotection : In vitro studies have demonstrated that K-Asp can mitigate oxidative stress in neuronal cells, suggesting its potential use as a neuroprotective agent in conditions such as neurodegenerative diseases.

- Cognitive Function : Some clinical trials have explored the role of K-Asp in enhancing cognitive function and reducing fatigue. Participants reported improvements in mental clarity and energy levels when supplemented with K-Asp .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

potassium;3-amino-4-hydroxy-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXVQZSTAVIHFD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6KNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021780 | |

| Record name | Potassium hydrogen DL-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923-09-1 | |

| Record name | Potassium hydrogen DL-aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium hydrogen DL-aspartate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15998 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Potassium hydrogen DL-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogen DL-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。